3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is a chemical compound with the molecular formula C12H16ClN2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-5,6,7,8-tetrahydroisoquinoline.
Chlorination: The next step involves the chlorination of the starting material to introduce the chlorine atom at the 3-position.
Carboxamide Formation: Finally, the carboxamide group is introduced at the 4-position through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 3-position.
Scientific Research Applications
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-Chloro-5,6,7,8-tetrahydroisoquinoline
- 3-Amino-5,6,7,8-tetrahydroisoquinoline
Uniqueness
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its carboxamide group at the 4-position and chlorine atom at the 3-position differentiate it from other isoquinoline derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15ClN2O |
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Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C12H15ClN2O/c1-2-9-7-5-3-4-6-8(7)10(12(14)16)11(13)15-9/h2-6H2,1H3,(H2,14,16) |
InChI Key |
XZZJYKSASLNPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C(=O)N)Cl |
Origin of Product |
United States |
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